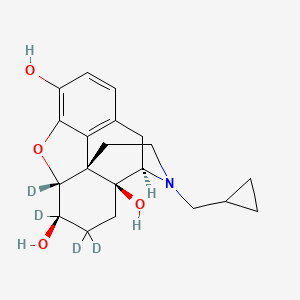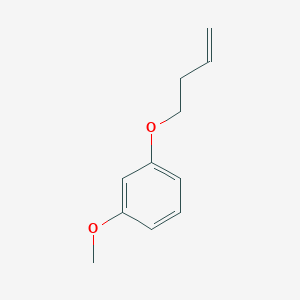
Benzene, 1-(3-butenyloxy)-3-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-(3-butenyloxy)-3-methoxy-: is an organic compound with a benzene ring substituted with a 3-butenyloxy group and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(3-butenyloxy)-3-methoxy- typically involves the reaction of benzene derivatives with appropriate alkylating agents. One common method is the alkylation of 3-methoxyphenol with 3-butenyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced separation techniques are often employed to improve efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzene, 1-(3-butenyloxy)-3-methoxy- can undergo oxidation reactions, particularly at the butenyloxy group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the double bond in the butenyloxy group. Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: The methoxy group on the benzene ring can participate in electrophilic aromatic substitution reactions. Reagents such as bromine or nitric acid can be used to introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes depending on the reaction conditions.
Reduction: Saturated alkyl derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Benzene, 1-(3-butenyloxy)-3-methoxy- is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving aromatic compounds. Its derivatives may also have potential as bioactive molecules.
Industry: In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its reactivity makes it a valuable building block for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzene, 1-(3-butenyloxy)-3-methoxy- involves its interaction with various molecular targets depending on the specific reaction or application In oxidation reactions, the butenyloxy group is typically the site of attack by oxidizing agents
Comparación Con Compuestos Similares
Benzene, 1-(3-butenyloxy)-: Lacks the methoxy group, making it less reactive in electrophilic aromatic substitution reactions.
Benzene, 1-(3-methoxy)-: Lacks the butenyloxy group, limiting its applications in polymer synthesis.
Benzene, 1-(3-butenyloxy)-4-methoxy-: Positional isomer with different reactivity and physical properties.
Uniqueness: Benzene, 1-(3-butenyloxy)-3-methoxy- is unique due to the presence of both the butenyloxy and methoxy groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of applications in various fields of research and industry.
Propiedades
Número CAS |
104886-22-8 |
|---|---|
Fórmula molecular |
C11H14O2 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
1-but-3-enoxy-3-methoxybenzene |
InChI |
InChI=1S/C11H14O2/c1-3-4-8-13-11-7-5-6-10(9-11)12-2/h3,5-7,9H,1,4,8H2,2H3 |
Clave InChI |
UUEMMFPEBYSRFO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC=C1)OCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


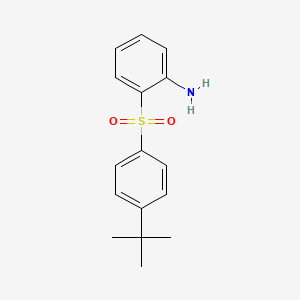

![N-[2-[2-acetamido-6-hydroxy-1-oxo-4,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12066011.png)
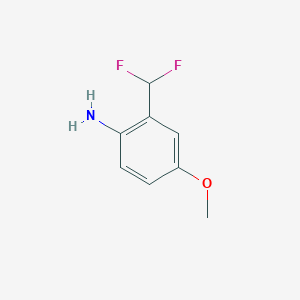
![[1-(4-Bromo-2-nitro-phenyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12066018.png)
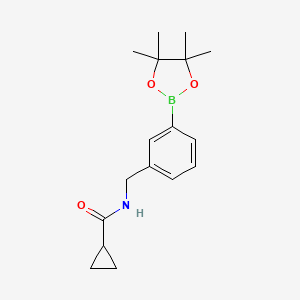
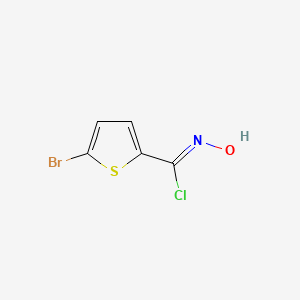
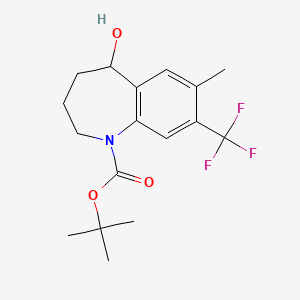
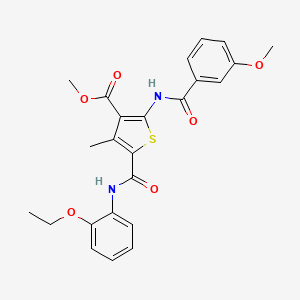
![N-(Phenylmethyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12066049.png)


![Ethyl({[2-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B12066063.png)
